molecular formula C23H29N3O3 B2632622 2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2379985-24-5

2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2632622
CAS No.: 2379985-24-5
M. Wt: 395.503
InChI Key: VTZDDMCDLSOHGL-UHFFFAOYSA-N
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Description

2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a cinnoline core, and a phenoxyacetyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction using 2-methylphenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Formation of the Cinnoline Core: The cinnoline core is constructed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, under acidic conditions.

    Final Coupling: The piperidine intermediate is coupled with the cinnoline core using a suitable coupling reagent, such as N,N’-diisopropylcarbodiimide (DIC), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antiviral therapies.

    Pharmacology: It can be used to study the interactions with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Materials Science: The compound’s structural features may be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
  • 2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
  • 2-({1-[2-(2-Bromophenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Uniqueness

The uniqueness of 2-({1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and physicochemical properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17-6-2-5-9-21(17)29-16-23(28)25-12-10-18(11-13-25)15-26-22(27)14-19-7-3-4-8-20(19)24-26/h2,5-6,9,14,18H,3-4,7-8,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZDDMCDLSOHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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